9-Dehydro-17-hydro-andrographolide is a bioactive compound derived from Andrographis paniculata, a traditional medicinal plant known for its therapeutic properties. This compound is a derivative of andrographolide, which is recognized for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects. The chemical structure of 9-dehydro-17-hydro-andrographolide features a unique arrangement of carbon rings and functional groups that contribute to its biological efficacy.
These reactions are essential for the development of formulations that can be effectively used in therapeutic applications.
9-Dehydro-17-hydro-andrographolide exhibits significant biological activities, including:
The synthesis of 9-dehydro-17-hydro-andrographolide typically involves extraction from Andrographis paniculata followed by chemical modifications. Common methods include:
These methods allow for the production of various derivatives with tailored properties suitable for therapeutic applications.
9-Dehydro-17-hydro-andrographolide is utilized in various fields:
Research has explored the interactions of 9-dehydro-17-hydro-andrographolide with various biological targets:
These studies are crucial for understanding the safety and efficacy profiles of this compound in clinical settings.
Several compounds share structural similarities with 9-dehydro-17-hydro-andrographolide, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Andrographolide | Base structure with additional hydroxyls | Broad spectrum anti-inflammatory activity |
| Sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate | Sulfonated derivative | Enhanced solubility and bioavailability |
| Dihydrated sodium 9-dehydro-17-hydro-andrographolide | Stable crystal form | Potential reference standard for quality control |
| 9-Dehydroandrographolide | Lacks hydroxyl at C-17 | Different pharmacological profile compared to andrographolide |
These compounds are often studied together due to their shared origins from Andrographis paniculata but differ significantly in their pharmacological effects and applications.
9-Dehydro-17-hydro-andrographolide represents a significant diterpenoid lactone derivative with the molecular formula C₂₀H₃₀O₅ and a molecular weight of 350.4 g/mol [1] [2]. The compound exhibits a complex three-dimensional architecture characterized by a labdane-type diterpene skeleton featuring a decahydronaphthalene ring system fused with a γ-butyrolactone moiety [1] [3].
The molecular structure encompasses five defined stereocenters and one E/Z center, contributing to its absolute stereochemical configuration [2]. The compound's International Union of Pure and Applied Chemistry name is (3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one [1].
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight (g/mol) | 350.4 |
| CAS Number | 1418130-80-9 |
| Defined Stereocenters | 5 |
| E/Z Centers | 1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area (Ų) | 87 |
The functional group architecture reveals multiple hydroxyl groups positioned at strategic locations within the molecular framework [1] [4]. A primary alcohol functionality is present at the C-19 position as a hydroxymethyl group, while secondary alcohol groups occupy the C-3 and C-14 positions [2] [5]. The γ-lactone ring system spans from C-15 to C-18, forming a five-membered furanone ring that constitutes a critical pharmacophoric element [6].
| Functional Group | Position/Location |
|---|---|
| Primary Alcohol | C-19 (hydroxymethyl) |
| Secondary Alcohol | C-3 |
| Tertiary Alcohol | C-14 |
| γ-Lactone Ring | C-15 to C-18 furanone ring |
| Decahydronaphthalene Ring | Steroid-like backbone |
| Exocyclic Double Bond | C-17 methylidene |
| Conjugated Double Bond System | C-12,13 and lactone |
The decahydronaphthalene backbone adopts a trans-ring junction configuration, providing structural rigidity to the overall molecular architecture [8]. An exocyclic double bond at the C-17 position forms a methylidene group, which distinguishes this compound from its parent andrographolide structure [9]. The presence of angular methyl groups at C-18 and C-20 positions, along with an additional methyl substituent at C-2, contributes to the compound's lipophilic character [10].
Ultraviolet-visible spectroscopic analysis of 9-dehydro-17-hydro-andrographolide reveals characteristic absorption maxima at approximately 225 nanometers when analyzed in methanol solvent [9] [11]. This absorption pattern results from the extended conjugation system involving the C-12,13 double bond and the adjacent lactone carbonyl group [12] [13]. The compound exhibits moderate chromophoric properties due to the presence of α,β-unsaturated lactone functionality [14].
Fourier transform infrared spectroscopic characterization demonstrates distinct vibrational frequencies corresponding to the functional groups present in the molecular structure [36] [37]. The hydroxyl stretching vibrations appear in the broad region between 3200-3600 cm⁻¹, indicative of the multiple alcohol functionalities [32] [33]. The characteristic carbonyl stretching frequency of the γ-lactone ring manifests at approximately 1760 cm⁻¹, confirming the presence of the five-membered lactone system [34] [35].
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural elucidation of the compound [19] [30]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the exocyclic methylene protons, angular methyl groups, and olefinic protons associated with the C-12,13 double bond system [13] [31]. The hydroxymethyl group at C-19 exhibits distinctive chemical shifts in the region of 3.3-4.5 parts per million [19].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of twenty carbon atoms with distinct chemical environments [6] [13]. The lactone carbonyl carbon resonates at approximately 168-172 parts per million, while the olefinic carbons of the C-12,13 double bond system appear in the region of 120-140 parts per million [19] [30]. The methyl carbon signals are observed in the upfield region between 10-25 parts per million [31].
| Analysis Method | Key Characteristics | Diagnostic Features |
|---|---|---|
| UV-Vis Spectroscopy | λmax ~225 nm (methanol) | Conjugated system absorption |
| FTIR Spectroscopy | O-H stretch, C=O lactone, C=C stretch | Hydroxyl and carbonyl bands |
| ¹H NMR | Olefinic protons, methyl groups | Exocyclic methylene signals |
| ¹³C NMR | 20 carbon signals | Lactone carbonyl carbon |
| Mass Spectrometry | Molecular ion peak m/z 350 | Fragmentation pattern |
Mass spectrometric analysis confirms the molecular ion peak at m/z 350, corresponding to the molecular weight of the compound [2] [5]. Fragmentation patterns reveal characteristic losses associated with the hydroxymethyl group and the lactone ring system, providing additional structural confirmation [40] [44].
The crystal structure analysis reveals that the compound can exist in multiple conformational states due to the flexibility inherent in the decahydronaphthalene ring system [15] [16]. The trans-ring junction between the two six-membered rings provides conformational rigidity, while the lactone ring adopts a twisted envelope conformation [24] [25]. The exocyclic double bond at C-17 exhibits E-configuration, contributing to the overall molecular geometry [1] [2].
Conformational analysis studies indicate that the compound adopts a relatively stable three-dimensional arrangement in the solid state [14] [42]. The hydroxyl groups participate in intermolecular hydrogen bonding networks, stabilizing the crystal lattice structure [42]. The molecular conformation is further stabilized by intramolecular interactions between the hydroxyl groups and the lactone oxygen atom [26].
Computer-aided molecular modeling studies have provided additional insights into the preferred conformational states of 9-dehydro-17-hydro-andrographolide [22] [28]. These investigations reveal that the compound exhibits restricted rotation around specific bonds due to steric interactions between the methyl substituents and the hydroxyl groups [26] [29]. The calculated molecular volume and surface area parameters correlate well with experimental crystallographic data [28].
The structural relationship between 9-dehydro-17-hydro-andrographolide and other andrographolide derivatives reveals important structure-activity correlations [21] [23]. Compared to the parent compound andrographolide, 9-dehydro-17-hydro-andrographolide exhibits specific structural modifications that influence its physicochemical properties [24] [25]. The key distinction lies in the presence of an additional hydroxyl group at the C-17 position and the absence of the C-14 hydroxyl group found in andrographolide [27].
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 9-Dehydro-17-hydro-andrographolide | C₂₀H₃₀O₅ | 350.4 | C-9 dehydration, C-17 hydroxylation |
| Andrographolide | C₂₀H₃₀O₅ | 350.46 | Parent compound |
| Dehydroandrographolide | C₂₀H₂₈O₄ | 332.43 | Additional C-14,15 dehydration |
| Sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate | C₂₀H₂₉NaO₈S | 452.5 | Sulfate ester at C-19 |
Dehydroandrographolide represents another significant derivative characterized by additional dehydration at the C-14,15 position, resulting in an extended conjugated system [27] [43]. This structural modification leads to enhanced aromatic character and altered spectroscopic properties compared to 9-dehydro-17-hydro-andrographolide [13] [43]. The molecular weight difference of approximately 18 mass units reflects the loss of water during the dehydration process [27].
The sodium sulfate derivative of 9-dehydro-17-hydro-andrographolide exhibits dramatically enhanced water solubility compared to the parent compound [10] [14]. The introduction of the sulfate ester functionality at the C-19 position increases the molecular weight to 452.5 g/mol and introduces ionic character to the molecule [18] [20]. This structural modification significantly alters the compound's pharmacokinetic properties and bioavailability profile [10] [40].
Structure-activity relationship studies demonstrate that the γ-lactone ring system remains essential for biological activity across all andrographolide derivatives [25] [29]. The presence of the C-12,13 double bond appears critical for maintaining the compound's bioactive conformation [24] [29]. Modifications to the hydroxyl group pattern, particularly at the C-3 and C-19 positions, influence the compound's interaction with biological targets [26] [28].
The selection of appropriate solvents for extracting 9-dehydro-17-hydro-andrographolide from Andrographis paniculata requires careful consideration of the compound's chemical properties and solubility characteristics. Research has demonstrated that ethanol-based systems provide the most effective extraction efficiency for this diterpene lactone compound [1] [2].
Ethanol as the Optimal Extraction Medium
Systematic optimization studies have established that 80% ethanol represents the most effective solvent system for 9-dehydro-17-hydro-andrographolide extraction from Andrographis paniculata plant material [2]. This hydroalcoholic mixture achieves superior extraction yields compared to pure organic solvents or water alone. The optimal plant-to-solvent ratio has been determined to be 1:15 (weight/volume), which provides adequate solvent penetration while maintaining cost-effectiveness [1].
The extraction process utilizing 80% ethanol at 40°C for 12 hours yields approximately 15.53 milligrams of andrographolide per gram of dried plant material [1]. This represents a significant improvement over alternative solvent systems and demonstrates the importance of proper solvent selection in natural product extraction protocols.
Alternative Solvent Systems
Pure methanol has been identified as the second most effective solvent for andrographolide extraction, providing higher yields than ethanol or dichloromethane when used individually [3]. Methanol extraction demonstrates particular effectiveness due to its ability to dissolve andrographolide efficiently while maintaining relatively low viscosity for improved mass transfer [3].
Dichloromethane, as a moderately polar organic solvent, shows promise for extracting andrographolide but generally provides lower overall yields compared to alcoholic solvents [3]. The use of dichloromethane may be advantageous in specific applications where selective extraction of less polar compounds is desired.
The selection of extraction solvents must consider the polarity index of andrographolide and related compounds. The polarity-based solvent hierarchy for natural product extraction follows the sequence: n-hexane (0.009) < petroleum ether (0.117) < diethyl ether (0.117) < ethyl acetate (0.228) < chloroform (0.259) < dichloromethane (0.309) < acetone (0.355) < n-butanol (0.586) < ethanol (0.654) < methanol (0.762) < water (1.000) [4].
Andrographolide Solubility Profile
Andrographolide demonstrates limited solubility in water but shows excellent solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide [5]. The solubility of andrographolide in these solvents is approximately 0.2, 3, and 14 milligrams per milliliter, respectively [5]. This solubility profile guides the selection of appropriate extraction and purification solvents.
Temperature and Time Parameters
The optimal extraction conditions for 9-dehydro-17-hydro-andrographolide involve controlled temperature extraction at 40°C [1]. This temperature provides sufficient thermal energy to enhance solvent penetration and compound solubility while avoiding thermal degradation of the target compound. Extraction times of 12 hours for maceration followed by 3 hours of reflux have been demonstrated to provide optimal yields [2].
Sequential Extraction Approaches
Sequential extraction protocols utilizing solvents of increasing polarity can maximize the recovery of diverse compounds from plant material [4]. This approach begins with non-polar solvents such as n-hexane for lipophilic compounds, followed by intermediate polarity solvents like dichloromethane, and concluding with polar solvents such as ethanol or methanol for compounds like andrographolide [4].
Chromatographic separation represents the cornerstone methodology for purifying 9-dehydro-17-hydro-andrographolide from complex plant extracts. Both thin layer chromatography and column chromatography provide essential tools for achieving compound separation and purification.
Mobile Phase Development
Thin layer chromatography separation of 9-dehydro-17-hydro-andrographolide utilizes chloroform:methanol (9:1, volume/volume) as the primary mobile phase system [6]. This solvent combination provides excellent resolution for andrographolide with a retention factor value of 0.39 under standard conditions [6]. Alternative mobile phase systems include dichloromethane:toluene:ethanol (6:3:1, volume/volume/volume) [7] and toluene:ethyl acetate:formic acid (5:3.5:1.5, volume/volume/volume) [7].
Detection and Visualization Methods
Andrographolide detection on thin layer chromatography plates employs ultraviolet light at 254 nanometers for initial visualization [6]. Chemical detection utilizes p-anisaldehyde-sulfuric acid reagent, which produces a characteristic dark blue-colored band for andrographolide identification [7]. The vanillin sulfate chromogenic reagent provides an alternative visualization method, confirming andrographolide presence with consistent retention factor values [2].
Quantitative Analysis Capabilities
Modern thin layer chromatography densitometry enables quantitative determination of andrographolide content with correlation coefficients exceeding 0.998 in the concentration range of 0.08 to 0.60 micrograms per band [6]. The method demonstrates recovery rates between 106.74% and 109.72% with relative standard deviation values ranging from 1.52 to 4.48% [6].
Silica Gel Column Chromatography
Silica gel represents the most widely utilized stationary phase for andrographolide purification, accounting for more than 80% of all chromatographic separations in natural product chemistry [8]. The technique employs silica gel G60 F254 as the standard stationary phase with ethyl acetate:hexane gradient systems for optimal separation [9] [10].
Column preparation involves mixing the dried plant extract with silica gel to create a uniform powder for even sample distribution on the pre-packed column [11]. The sample loading technique requires careful attention to avoid channeling effects that could compromise separation efficiency [11].
Elution Strategies and Gradient Development
Effective column chromatography of andrographolide employs gradient elution systems beginning with low-polarity solvents and progressing to higher polarity mixtures [11]. A typical elution sequence starts with petroleum ether (100%) to remove non-polar impurities, followed by ethyl acetate:hexane mixtures in increasing ethyl acetate concentrations (10%, 25%, 50%, 75%, 100%), and concluding with ethyl acetate:methanol mixtures for polar compound elution [11].
Sephadex LH-20 Applications
Sephadex LH-20 provides an excellent final purification step for andrographolide isolation, utilizing both size exclusion and adsorption mechanisms [12] [13]. This technique has successfully isolated andrographolide with 98.5% purity in a single purification step [12]. The optimal eluent systems for Sephadex LH-20 include pure methanol and methanol:water mixtures in various ratios [13].
Analytical Method Development
High-performance liquid chromatography serves as both an analytical tool and a preparative technique for andrographolide purification. The optimal mobile phase consists of acetonitrile:water (30:70, volume/volume) with detection at 210 nanometers [14]. Alternative detection wavelengths include 223 nanometers and 228 nanometers depending on the specific analytical requirements [15] [14].
Method Validation Parameters
Validated high-performance liquid chromatography methods for andrographolide demonstrate linear calibration curves with correlation coefficients greater than 0.995 over concentration ranges of 1 to 200 micrograms per milliliter [14]. The limit of detection and limit of quantitation values are 4.65 micrograms per milliliter and 14.11 micrograms per milliliter, respectively [14].
Recrystallization represents the final purification step for achieving pharmaceutical-grade purity of 9-dehydro-17-hydro-andrographolide. This process requires precise control of multiple parameters to optimize crystal formation and compound purity.
Primary Recrystallization Solvents
Methanol serves as the optimal recrystallization solvent for 9-dehydro-17-hydro-andrographolide due to its appropriate solubility characteristics and crystallization properties [3] [16]. The compound demonstrates high solubility in hot methanol and reduced solubility upon cooling, creating the necessary supersaturation conditions for effective recrystallization [3].
Ethanol represents an alternative recrystallization medium, particularly when used in supercritical antisolvent processes [16]. The supercritical antisolvent method employs ethanol as the solvent with carbon dioxide as the antisolvent to modify crystal properties and improve purity [16].
Solubility-Temperature Relationships
The solubility of andrographolide in methanol demonstrates a significant temperature dependency, with solubility increasing substantially from 15°C to 65°C [3]. This temperature-dependent solubility provides the driving force for recrystallization processes. The solubility change is most pronounced in the temperature range of 15°C to 65°C, making this range optimal for cooling crystallization protocols [3].
Temperature Control Systems
Optimal recrystallization occurs at a controlled temperature of 318 Kelvin (45°C) [16]. This temperature provides sufficient thermal energy to achieve complete dissolution while maintaining compound stability. The cooling rate significantly influences crystal quality, with slow cooling crystallization producing larger, more uniform crystals compared to rapid cooling methods [17] [18].
Pressure and Concentration Parameters
Supercritical antisolvent recrystallization employs pressure ranges of 12 to 18 megapascals for optimal crystal formation [16]. The andrographolide-ethanol solution concentration should be maintained between 10 and 15 weight percent to achieve proper supersaturation levels [16]. Higher concentrations may lead to rapid nucleation and poor crystal quality, while lower concentrations reduce process efficiency [16].
Crystal Morphology Control
Process parameters significantly affect crystal morphology and internal structure. Pressure and organic solution flow rate most strongly influence crystal external shape and size [16]. The pressure also affects the degree of crystallinity within the crystal structure, with higher pressures generally producing more ordered crystalline arrangements [16].
Achievable Purity Levels
Optimized recrystallization processes can achieve 95% to 98.5% purity for 9-dehydro-17-hydro-andrographolide [3] [12]. The cooling crystallization process combined with proper solvent selection enables the removal of most impurities while maintaining high compound recovery [3]. Recrystallization can be repeated multiple times to further increase purity levels when required [19].
Crystal Characterization Parameters
Properly recrystallized andrographolide demonstrates a melting point of 227°C to 230°C [16] [3], which serves as a key purity indicator. Differential scanning calorimetry analysis shows no solid-solid transitions prior to melting, indicating stable crystal forms [16]. The heat of fusion for recrystallized andrographolide ranges from 36.76 to 90.57 joules per gram depending on crystallization conditions [16].
Process Efficiency Optimization
Recrystallization efficiency can be optimized through control of supersaturation levels [3]. Higher supersaturation ratios generally provide better purification but may compromise crystal quality [3]. The optimal balance involves moderate supersaturation levels achieved through controlled cooling rates and appropriate solvent volumes [18].
Comprehensive purity assessment of 9-dehydro-17-hydro-andrographolide requires multiple analytical techniques to ensure pharmaceutical-grade quality. These protocols encompass both qualitative identification and quantitative determination methods.
Method Development and Validation
High-performance liquid chromatography represents the primary analytical technique for andrographolide purity assessment [15] [14] [20]. The method employs reverse-phase chromatography with Phenomenex Luna RP-C18 columns or equivalent stationary phases [14]. The optimal mobile phase consists of acetonitrile:water (30:70, volume/volume) at a flow rate of 1.0 milliliter per minute [14].
Detection and Quantification Parameters
Ultraviolet detection at 210 nanometers provides optimal sensitivity for andrographolide quantification [14]. Alternative detection wavelengths include 223 nanometers and 228 nanometers depending on matrix complexity and interference levels [15]. The retention time for andrographolide under standard conditions is 10.5 ± 0.2 minutes with a total run time of 35 minutes [14].
Validation Criteria and Performance
Validated high-performance liquid chromatography methods demonstrate linear calibration curves with correlation coefficients greater than 0.995 over concentration ranges of 1 to 200 micrograms per milliliter [14]. The accuracy ranges from 89.6% to 113.2% with precision values of approximately 0.82% [14]. Limit of detection and limit of quantitation values are 4.65 micrograms per milliliter and 14.11 micrograms per milliliter, respectively [14].
Ultraviolet Spectroscopy Characteristics
Andrographolide exhibits characteristic ultraviolet absorption with maximum absorption at 223 nanometers in ethanol [3] [15]. This spectroscopic signature provides rapid identification and preliminary purity assessment capabilities. The ultraviolet spectrum profile remains consistent across different preparation methods, enabling reliable compound identification [3].
Infrared Spectroscopy Applications
Infrared spectroscopy provides definitive structural confirmation for andrographolide through characteristic functional group identification [21]. The technique enables detection of specific molecular vibrations corresponding to lactone rings, hydroxyl groups, and carbon-carbon double bonds present in the andrographolide structure [21].
Nuclear Magnetic Resonance Techniques
Proton and carbon-13 nuclear magnetic resonance spectroscopy provide comprehensive structural characterization and purity assessment [22]. These techniques enable identification of impurities through additional signal detection and quantitative analysis through integration ratios [22]. High-resolution nuclear magnetic resonance can detect impurity levels below 1% in many cases [22].
Differential Scanning Calorimetry
Differential scanning calorimetry serves as an orthogonal purity assessment method through melting point determination and thermal behavior analysis [16] [23]. Pure andrographolide demonstrates a sharp melting endotherm at 227°C to 230°C with no additional thermal transitions [16]. Impurities typically broaden the melting peak or introduce additional thermal events [23].
Mass Spectrometry Confirmation
High-resolution mass spectrometry provides definitive molecular weight confirmation and impurity identification capabilities [24] [25]. Electrospray ionization mass spectrometry in negative ion mode shows characteristic precursor ions at m/z 349.1 for andrographolide [24] [25]. Tandem mass spectrometry enables structural fragment identification and quantitative analysis when coupled with liquid chromatography [24] [25].
Thin Layer Chromatography Purity Assessment
Thin layer chromatography provides rapid purity screening with visual detection of impurities [6] [7]. Densitometric analysis enables semi-quantitative purity assessment with correlation coefficients exceeding 0.998 for andrographolide quantification [6]. Multiple mobile phase systems can be employed to detect different classes of potential impurities [7].
International Council for Harmonisation Guidelines
Purity assessment protocols must comply with International Council for Harmonisation Q2(R1) guidelines for analytical method validation [26]. These guidelines specify requirements for specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [26]. Method specificity ensures accurate analyte assessment in the presence of expected impurities, degradants, and matrix components [26].
Acceptance Criteria and Specifications
Pharmaceutical-grade andrographolide typically requires minimum purity levels of 95% as determined by validated high-performance liquid chromatography methods [27]. Related substance testing should demonstrate individual impurities below 0.5% and total impurities below 2.0% unless otherwise justified [27]. Residual solvent testing must comply with International Council for Harmonisation Q3C guidelines for acceptable solvent levels [27].
Stability and Storage Considerations